1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine is an organic compound with the molecular formula C11H24N2. This compound features a cyclopentane ring substituted with an ethyl group that is further substituted with an isopropyl(methyl)amino group. It is a member of the amine family, which are compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with isopropyl(methyl)amine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Raw Materials: Cyclopentanone, isopropyl(methyl)amine.
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure.
Purification: Techniques like distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives and simpler amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane, 1-ethyl-2-methyl-: A structurally similar compound with different substituents.
Isopropylamine: Shares the isopropylamine group but lacks the cyclopentane ring.
Cyclopentylamine: Contains the cyclopentane ring but with different substituents.
Uniqueness
1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and
Eigenschaften
Molekularformel |
C11H24N2 |
---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
1-[2-[methyl(propan-2-yl)amino]ethyl]cyclopentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13(3)9-8-11(12)6-4-5-7-11/h10H,4-9,12H2,1-3H3 |
InChI-Schlüssel |
YBBAGIYBWDXHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCC1(CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.